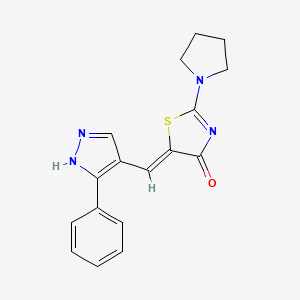

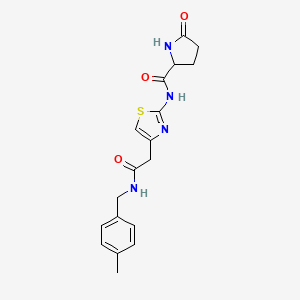

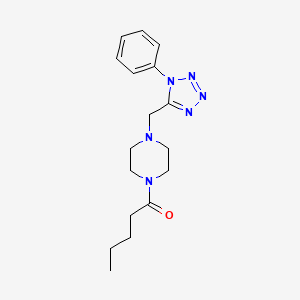

![molecular formula C8H5BrCl2N2O2 B2725273 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2551115-99-0](/img/structure/B2725273.png)

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-6-chloroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrClN2 . It is used as an organic chemical synthesis intermediate . The compound is a solid at room temperature and has a yellow appearance .

Molecular Structure Analysis

The molecular structure of 8-Bromo-6-chloroimidazo[1,2-a]pyridine is represented by the InChI code1S/C7H4BrClN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H and the SMILES string ClC1=CN2C=CN=C2C(Br)=C1 . Physical and Chemical Properties Analysis

8-Bromo-6-chloroimidazo[1,2-a]pyridine is a solid at room temperature . It has a yellow appearance and is slightly soluble in water . The compound is stable under recommended storage conditions but is incompatible with oxidizing agents .Scientific Research Applications

Synthesis and Reactivity

- Research into the reactivity of dihalocarbenes with 2-(benzylideneamino)pyridines has shown that these reactions can lead to the formation of 2-aryl-3-haloimidazo[1,2-a]pyridines. This process is indicative of the synthetic versatility of halogenated imidazo[1,2-a]pyridines, which can be partially converted to other heterocyclic compounds under certain conditions, showcasing a pathway that might be relevant for the synthesis or functionalization of the compound (Khlebnikov, Kostik, & Kostikov, 1991).

Coordination Chemistry

- The study of coordination polymers reveals that ligands similar to the subject compound can be utilized to construct multidimensional structures. These structures' dimensionality is influenced by solvent types or ligand substituent groups, illustrating the compound's potential application in designing coordination complexes with specific properties (Yin, Li, Yan, & Yong, 2021).

Synthetic Methods

- Improved synthesis techniques for chlorinated imidazo[1,2-a]pyridines have been developed, which could be applicable to the synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine derivatives. These methods involve the condensation of ethyl bromoacetate with chlorinated 2-aminopyridines and subsequent treatment to effect the exchange of hydrobromide salts with hydrochloride salts, followed by conversion to the desired chloroimidazo[1,2-a]pyridines (Gudmundsson, Drach, & Townsend, 1997).

Molecular Docking Studies

- Novel dicationic imidazo[1,2-a]pyridines have been synthesized and analyzed for their antiprotozoal properties, indicating potential biomedical applications of related compounds. This research demonstrates the biological relevance of imidazo[1,2-a]pyridines and their derivatives in drug discovery, particularly in the search for new antiprotozoal agents (Ismail et al., 2004).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

Properties

IUPAC Name |

8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2.ClH/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12;/h1-3H,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTOLTYOMRVLPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

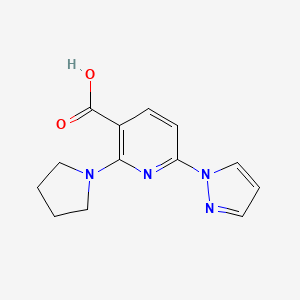

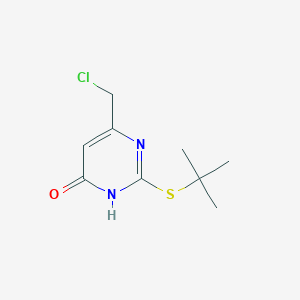

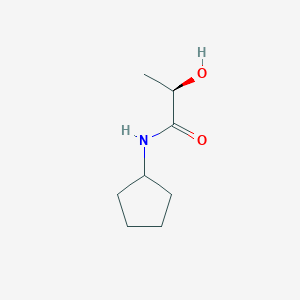

![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)

![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

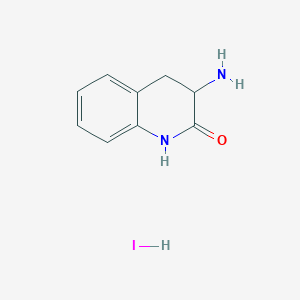

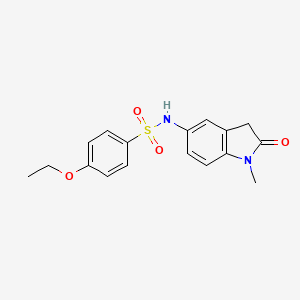

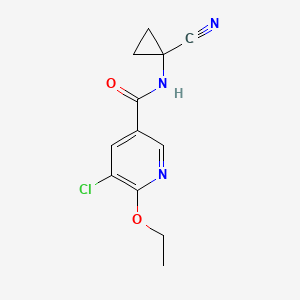

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2725201.png)